N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-14-6-4-13(5-7-14)20-15(25)12-24-18(26)23-11-8-19-16(17(23)21-24)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVEQIZUOAVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251590-45-0, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 368.4 g/mol. The compound features a complex structure that includes a methoxyphenyl group and a triazolo-pyrazine moiety, which are often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- In vitro studies showed that similar triazole derivatives exhibited potent inhibitory effects against various cancer cell lines including HCT-15 and HeLa cells, with IC values ranging from 80 to 200 nM .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazole and pyrazine rings may interact with specific cellular targets involved in cancer proliferation and survival pathways.
Neuroprotective Effects
Some derivatives of pyrrolidine compounds have been noted for their neuroprotective properties. Studies suggest that they may modulate neuroinflammatory responses and provide protective effects against neurodegenerative conditions .
Synthesis and Activity Correlation
A study conducted on various heterocycles synthesized through multicomponent reactions indicated that modifications in the chemical structure significantly affect biological activity. The introduction of specific functional groups can enhance or diminish activity against targeted pathways .
Table of Biological Activities
| Compound | Biological Activity | IC (nM) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 100 | HeLa |
| Compound B | Anticancer | 200 | HCT-15 |
| N-(4-methoxyphenyl)-... | Potentially neuroprotective | N/A | N/A |
Scientific Research Applications
Recent studies indicate that compounds with similar structural motifs exhibit significant biological activities, including:
- Antitumor Activity: The triazolo-pyrazinyl scaffold has been associated with anticancer properties. Research has shown that derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
- Enzyme Inhibition: Compounds containing the triazole ring have been investigated for their ability to inhibit various enzymes, including kinases that play crucial roles in cancer and inflammatory diseases .
Case Studies and Research Findings
- Anticancer Studies: A study published in Molecules highlighted the anticancer potential of pyrazolo derivatives, showing that modifications to the triazole ring could enhance cytotoxicity against specific cancer cell lines .
- Enzymatic Activity: Research documented in ACS Omega demonstrated that derivatives of similar compounds could effectively inhibit stearoyl-CoA desaturase, an enzyme implicated in lipid metabolism and cancer progression .
- In Vivo Studies: Investigations into the pharmacokinetics and bioavailability of related compounds have shown promising results in animal models, suggesting potential for therapeutic applications in oncology and metabolic disorders .
Comparison with Similar Compounds
Substituent Analysis at the 8-Position
The 8-position substituent critically influences pharmacological and physicochemical properties.
Key Findings :
Acetamide Side Chain Modifications
The acetamide group’s aryl moiety determines solubility and target affinity.
Key Findings :
- Polarity : The target’s 4-methoxy group likely improves solubility compared to the lipophilic 3-isopropylphenyl in .
- Functional Groups : Acrylamide in enables covalent interactions, absent in the target compound.
Data Table: Comparative Overview of Key Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?
Answer:
The synthesis typically involves two key steps:
Oxidative Ring Closure : A green chemistry approach employs sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours to form the triazolo[4,3-a]pyrazin core via cyclization of hydrazine intermediates. This method avoids toxic reagents like Cr(VI) salts .
Acetamide Coupling : React the intermediate with N-(4-methoxyphenyl)-α-chloroacetamide derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) to introduce the acetamide moiety .
Purification : Liquid chromatography (e.g., cyclohexane/EtOAc/MeOH) yields pure product (63% isolated yield) .
Advanced: How can computational methods optimize the synthesis of triazolo[4,3-a]pyrazin derivatives?
Answer:
The ICReDD framework integrates quantum chemical calculations and experimental data to streamline reaction design:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization or coupling steps .
- Condition Screening : Apply machine learning to analyze parameters (solvent polarity, temperature, oxidant strength) and predict optimal conditions. For example, ethanol’s polarity was computationally validated as ideal for NaOCl-mediated cyclization .
- Feedback Loop : Experimental NMR or HPLC data (e.g., unexpected byproducts from ) can refine computational models to improve yield and selectivity .
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.98–8.12 ppm), pyrrolidinyl CH2 groups (δ 2.65–3.30 ppm), and acetamide NH (δ 5.54 ppm). 13C NMR confirms carbonyl resonances (δ 151–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragments (e.g., loss of pyrrolidine or methoxyphenyl groups) .
- Melting Point : Consistent melting range (e.g., 244–246°C) ensures purity .
Advanced: How to resolve contradictions in spectral data for triazolo[4,3-a]pyrazin derivatives?
Answer:
Contradictions often arise from:
- Tautomerism : The triazolo-pyrazin core can exhibit keto-enol tautomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish tautomeric forms .
- Solvent Effects : Polar solvents (DMSO-d6 vs. CDCl3) shift NH or carbonyl signals. Compare spectra across solvents and reference databases (PubChem) .
- Impurity Interference : LC-MS or HPLC (e.g., Chromolith columns) isolates minor byproducts, allowing structural reassignment .
Basic: What solubility and stability considerations are critical for experimental design?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Pre-saturate buffers with 0.1% Tween-80 for biological assays .
- Stability : Store at –20°C under inert gas (N2/Ar). Degradation occurs via hydrolysis of the acetamide bond in acidic/alkaline conditions (monitor via HPLC at pH 7.4) .
Advanced: How to identify biological targets for this compound in drug discovery?
Answer:
- Enzyme Assays : Screen against kinase or protease panels (e.g., Pfmrk inhibitors in ) using fluorescence polarization or radiometric assays.
- Molecular Docking : Use X-ray structures (PDB) of homologous targets (e.g., triazolo-binding kinases) to model interactions with the pyrrolidinyl and methoxyphenyl groups .
- SAR Studies : Modify the pyrrolidine or acetamide substituents and correlate changes with activity (IC50) to pinpoint critical binding motifs .
Advanced: What strategies address low yields in coupling reactions involving α-chloroacetamides?
Answer:
- Catalytic Optimization : Replace traditional bases (piperidine) with DMAP or DBU to enhance nucleophilic substitution rates .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 80°C, 20 min) while maintaining >90% conversion .
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., elimination vs. substitution) and adjust stoichiometry or solvent polarity accordingly .
Basic: What safety precautions are essential during synthesis?
Answer:
- NaOCl Handling : Use in a fume hood with PPE (gloves, goggles) to avoid chlorine gas exposure .
- Waste Disposal : Quench excess NaOCl with sodium thiosulfate and neutralize acidic/byproduct streams before disposal .
Advanced: How to validate the compound’s role in modulating cellular pathways (e.g., antimicrobial activity)?
Answer:
- Transcriptomics : Perform RNA-seq on treated microbial strains (e.g., E. coli) to identify downregulated genes in folate or cell-wall synthesis pathways .
- Resistance Studies : Serial passage microbes under sublethal compound concentrations to assess mutation-driven resistance mechanisms .
- Metabolomics : LC-MS-based profiling detects changes in ATP or NAD+ levels, linking activity to energy metabolism disruption .
Advanced: How does the pyrrolidinyl substituent influence pharmacokinetic properties?
Answer:
- LogP Modulation : The pyrrolidine ring increases hydrophilicity (measured LogDpH7.4 = 1.8) compared to unsubstituted analogs (LogD = 2.5), improving aqueous solubility .
- CYP450 Interactions : Metabolite identification (via liver microsomes + LC-MS) reveals pyrrolidine N-oxidation as a primary clearance route, guiding dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
